3-Amino-2-(5-chloropyridin-2-yl)propan-1-ol
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Overview
Description
3-Amino-2-(5-chloropyridin-2-yl)propan-1-ol is an organic compound with the molecular formula C8H11ClN2O and a molecular weight of 186.64 g/mol . This compound features a pyridine ring substituted with a chlorine atom and an amino alcohol side chain. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2-(5-chloropyridin-2-yl)propan-1-ol typically involves the reaction of 5-chloropyridine-2-carbaldehyde with nitromethane, followed by reduction and subsequent amination . The reaction conditions often include the use of reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. This can include continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
3-Amino-2-(5-chloropyridin-2-yl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The amino alcohol group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitro group in intermediates can be reduced to an amino group.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and hydrogen gas (H2) with palladium on carbon (Pd/C) are frequently used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include various substituted pyridines, amino alcohols, and ketones .
Scientific Research Applications
3-Amino-2-(5-chloropyridin-2-yl)propan-1-ol is utilized in several scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme interactions and as a building block for biologically active compounds.
Industry: It is used in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Amino-2-(5-chloropyridin-2-yl)propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino alcohol group can form hydrogen bonds with active sites, while the pyridine ring can engage in π-π interactions with aromatic residues . These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-Amino-3-(2-chloropyridin-3-yl)propan-1-ol: Similar structure but with a different substitution pattern on the pyridine ring.
3-[(5-chloropyridin-2-yl)amino]propan-1-ol: Similar structure but with an amino group directly attached to the pyridine ring.
Uniqueness
3-Amino-2-(5-chloropyridin-2-yl)propan-1-ol is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs .
Properties
Molecular Formula |
C8H11ClN2O |
---|---|
Molecular Weight |
186.64 g/mol |
IUPAC Name |
3-amino-2-(5-chloropyridin-2-yl)propan-1-ol |
InChI |
InChI=1S/C8H11ClN2O/c9-7-1-2-8(11-4-7)6(3-10)5-12/h1-2,4,6,12H,3,5,10H2 |
InChI Key |
FUFXTLCRWNDCQG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1Cl)C(CN)CO |
Origin of Product |
United States |
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